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Compound of Interest

Compound Name: SB-366791

Cat. No.: B7764232 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

molecular interactions of a compound is paramount. This guide provides a comprehensive

comparison of the cross-reactivity profile of SB-366791, a potent and selective antagonist of

the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The data presented herein,

primarily drawn from the seminal work of Gunthorpe and colleagues (2004), underscores the

compound's high specificity for its primary target, a critical attribute for its use as a research

tool and a potential therapeutic agent.

SB-366791 has been extensively profiled against a wide array of molecular targets to ascertain

its selectivity. These studies have consistently demonstrated that its inhibitory activity is highly

focused on the TRPV1 receptor, with minimal to no significant interaction with a broad panel of

other receptors and ion channels at concentrations where it potently blocks TRPV1. This high

degree of selectivity minimizes the potential for off-target effects, thereby reducing the

likelihood of confounding experimental results and undesirable side effects in clinical

applications.

Comparative Analysis of Binding Affinities
To quantify the selectivity of SB-366791, its binding affinity for TRPV1 was compared to its

activity at a diverse panel of 47 other molecular targets, including G-protein coupled receptors

(GPCRs) and ion channels. The results from these screening assays reveal a stark contrast in

potency, highlighting the compound's specificity.
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Target SB-366791 Activity

Primary Target

hTRPV1 (human Transient Receptor Potential

Vanilloid 1)
pA2 = 7.71 (functional antagonism)

Off-Target Screening Panel (Selected

Examples)

Adenosine A1, A2A, A3 No significant binding at 1 µM

Adrenergic α1, α2, β1, β2 No significant binding at 1 µM

Angiotensin AT1, AT2 No significant binding at 1 µM

Bradykinin B1, B2 No significant binding at 1 µM

Cannabinoid CB1, CB2 No significant binding at 1 µM

Cholecystokinin CCK1, CCK2 No significant binding at 1 µM

Dopamine D1, D2, D3, D4, D5 No significant binding at 1 µM

GABA-A, GABA-B No significant binding at 1 µM

Histamine H1, H2, H3 No significant binding at 1 µM

Muscarinic M1, M2, M3, M4, M5 No significant binding at 1 µM

Opioid δ, κ, μ No significant binding at 1 µM

Serotonin 5-HT1A, 1B, 1D, 2A, 2C, 3, 4, 5a, 6, 7 No significant binding at 1 µM

Ion Channels

Voltage-gated Ca2+ channels (VGCC) No effect

Hyperpolarisation-activated current (Ih) No effect

Table 1: Summary of SB-366791 cross-reactivity data. The pA2 value represents the negative

logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right

in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist

potency. For the off-target panel, "no significant binding" indicates that at a concentration of 1
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µM, SB-366791 did not exhibit a noteworthy level of binding to the respective targets in

radioligand binding assays.[1][2][3]

In stark contrast to its potent antagonism at TRPV1, SB-366791 displayed a lack of significant

activity at the extensive panel of off-targets. This clean profile is a significant advantage over

first-generation TRPV1 antagonists, such as capsazepine, which have been reported to interact

with other targets, including nicotinic acetylcholine receptors and voltage-gated calcium

channels.[3]

Experimental Protocols
The determination of SB-366791's selectivity was achieved through a combination of

radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays for Off-Target Screening
Objective: To assess the binding affinity of SB-366791 to a wide range of receptors and ion

channel binding sites.

Methodology:

Membrane Preparation: Membranes were prepared from cells or tissues recombinantly

expressing the target of interest.

Assay Conditions: Assays were typically performed in 96-well plates. For each target, a

specific radioligand with known high affinity was used.

Competition Binding: A fixed concentration of the radioligand was incubated with the

membrane preparation in the presence of increasing concentrations of SB-366791.

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber

filters.

Detection: The amount of radioactivity bound to the filters was quantified using a scintillation

counter.

Data Analysis: The concentration of SB-366791 that inhibited 50% of the specific binding of

the radioligand (IC50) was determined. These values were then used to assess the
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compound's affinity for the off-target sites. For the panel of 47 targets, SB-366791 was

tested at a concentration of 1 µM.
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Incubation Separation & Detection Data Analysis
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Radioligand Binding Assay Workflow

Electrophysiology Assays for Ion Channel Function
Objective: To evaluate the functional effect of SB-366791 on various ion channels, including

voltage-gated calcium channels.

Methodology:

Cell Culture: Cells endogenously or recombinantly expressing the ion channel of interest

were used.

Patch-Clamp Recording: Whole-cell patch-clamp electrophysiology was employed to

measure ion channel currents.

Drug Application: SB-366791 was applied to the cells at relevant concentrations.
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Data Acquisition and Analysis: Changes in ion channel currents in response to specific

voltage protocols or agonist application were recorded and analyzed to determine any

inhibitory or modulatory effects of SB-366791.

Setup
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Electrophysiology Experimental Workflow

TRPV1 Signaling Pathway
Activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to an

influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, leading to the

generation of action potentials and the transmission of a pain signal. The activity of TRPV1 is

also modulated by various intracellular signaling pathways.
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TRPV1 Signaling Pathway and SB-366791 Inhibition

In conclusion, the extensive cross-reactivity studies conducted on SB-366791 robustly support

its designation as a highly selective TRPV1 antagonist. For researchers investigating the role of

TRPV1 in various physiological and pathological processes, the high selectivity of SB-366791
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makes it an invaluable tool, minimizing the risk of off-target effects and allowing for more

definitive conclusions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7764232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

